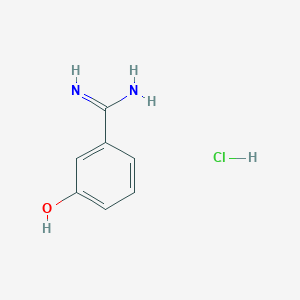

3-Hydroxybenzamidine hydrochloride

説明

Significance and Research Context of Amidine-Based Compounds

Amidine-based compounds are a class of organic molecules characterized by the RC(=NR)NR₂ functional group. They are the imine derivatives of amides and are recognized for their strong basicity, often being among the most potent uncharged bases. biosynth.com This high basicity is a result of the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. biosynth.com

The unique electronic and structural properties of the amidine moiety have made these compounds valuable in various scientific fields. In medicinal chemistry, the amidine group is a key pharmacophore in numerous drugs and drug candidates. biosynth.com For instance, compounds like pentamidine (B1679287) and imidocarb, which feature amidine substituents, have been developed as effective antiprotozoal agents. biosynth.comresearchgate.net Their mechanism of action often involves binding to the minor groove of DNA. researchgate.net

Furthermore, amidine derivatives are extensively explored as inhibitors of various enzymes, including proteases and kinases. nih.gov The positively charged amidinium ion can form strong interactions with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes. This has led to the development of benzamidine (B55565) itself as a reversible inhibitor of serine proteases like trypsin and thrombin.

Beyond pharmaceuticals, amidines serve as important ligands in organometallic chemistry, where they form stable complexes with a variety of metals. biosynth.com They are also utilized as catalysts and as precursors for the synthesis of a wide range of heterocyclic compounds, which are foundational structures in many biologically active molecules. nih.govgoogle.com

Overview of 3-Hydroxybenzamidine Hydrochloride's Role in Chemical and Biochemical Sciences

This compound, with the chemical formula C₇H₉ClN₂O, is a specific member of the amidine family that has garnered attention as a versatile intermediate in organic synthesis. biosynth.comresearchgate.net Its structure incorporates both a reactive amidine group and a hydroxyl-substituted phenyl ring, making it a valuable precursor for creating a diverse array of more complex molecules, including potential pharmaceuticals and dyes. researchgate.net

While extensive research detailing the specific biological activities of this compound itself is not widely available in peer-reviewed literature, its structural components suggest potential areas of investigation. The hydroxybenzamidine (B1305233) scaffold is present in molecules that have been studied for various therapeutic applications. For instance, derivatives of hydroxybenzamidines have been investigated as inhibitors of coagulation enzymes, a critical area in the development of anticoagulants. researchgate.net

The presence of the hydroxyl group on the benzene (B151609) ring opens up possibilities for further chemical modification, allowing for the synthesis of libraries of related compounds. Researchers can explore how different substituents on the hydroxyl group or the amidine nitrogen atoms affect the biological activity of the resulting molecules. This makes this compound a valuable starting material in drug discovery campaigns aimed at developing novel therapeutics.

In the field of chemical synthesis, the preparation of hydroxybenzamidines can be achieved through various methods, including the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles. researchgate.net This particular method has been shown to be effective and can tolerate a variety of other functional groups, highlighting the chemical accessibility of this class of compounds.

While direct and detailed research findings on this compound as a standalone bioactive agent are limited, its importance as a chemical building block is clear. The following tables provide the known physicochemical properties of the compound and an overview of the biological activities observed in structurally related compounds, illustrating the potential research avenues for derivatives of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63502-89-6 | biosynth.comresearchgate.net |

| Molecular Formula | C₇H₉ClN₂O | researchgate.net |

| Molecular Weight | 172.61 g/mol | researchgate.net |

| Appearance | Fine chemical | researchgate.net |

| Storage | 2°C - 8°C | researchgate.net |

Table 2: Examples of Research Findings on Related Hydroxybenzamidine Derivatives This table presents findings on compounds structurally related to this compound to illustrate the research context. The data does not pertain directly to this compound.

| Related Compound Class | Research Focus | Example of Finding | Reference |

| 2-Hydroxybenzamidines | Anticoagulant Activity | Prepared as inhibitors of coagulation enzymes. | researchgate.net |

| N-Hydroxybenzamidine Derivatives | Anticancer Activity | Derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors. | biosynth.com |

| Hydroxyamidine Derivatives | Immuno-oncology | Identified as potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. | sigmaaldrich.com |

| Benzamidine Derivatives | Antiviral Activity | A benzoylguanidine derivative showed inhibitory activity against the main protease (Mpro) of SARS-CoV-2. | nih.gov |

特性

IUPAC Name |

3-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9)5-2-1-3-6(10)4-5;/h1-4,10H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGGXXBNIACBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590985 | |

| Record name | 3-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63502-89-6 | |

| Record name | 3-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Hydroxybenzamidine Hydrochloride

The synthesis of this compound can be approached through various chemical strategies, ranging from common laboratory procedures to considerations for larger-scale production.

Laboratory-Scale Synthesis Approaches

In a laboratory setting, this compound is commonly prepared from its corresponding nitrile precursor, 3-cyanophenol (B46033) chemicalbook.com. One of the most established methods for converting nitriles to amidines is the Pinner reaction. This reaction involves treating the nitrile with an alcohol, such as methanol (B129727), in the presence of anhydrous hydrogen chloride gas. This forms an intermediate imidate salt, which is subsequently reacted with ammonia (B1221849) to yield the desired amidine hydrochloride semanticscholar.org.

Another prevalent laboratory-scale approach is a two-step synthesis that proceeds through an amidoxime (B1450833) intermediate. In this method, 3-cyanophenol is first reacted with hydroxylamine (B1172632) to form 3-hydroxybenzamidoxime. This intermediate is then subjected to a reduction reaction, followed by acidification with hydrochloric acid, to yield this compound patsnap.com. A patent for the synthesis of benzamidine (B55565) hydrochloride describes a similar process where benzonitrile (B105546) is converted to benzamidoxime, which is then reduced and acidified patsnap.com.

Additionally, N-substituted derivatives can be synthesized. For instance, N-(3-hydroxyphenyl)benzamide has been synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium researchgate.net. While this yields an amide rather than an amidine, it demonstrates the use of 3-hydroxyaniline as a precursor for related structures.

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound for industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. While specific industrial processes for this exact compound are not widely published, general principles from similar chemical manufacturing processes can be applied.

Key considerations for industrial production would include:

Starting Material Cost and Availability : The economic viability of the process heavily depends on the price and accessibility of the primary precursor, 3-cyanophenol.

Process Safety and Environmental Impact : Methods that avoid hazardous reagents, such as large volumes of hydrogen chloride gas used in the traditional Pinner reaction, are preferred. A process described for benzamidine hydrochloride that avoids gaseous ammonia and hydrogen chloride is noted as being more environmentally friendly and less prone to operational hazards patsnap.com. The use of aqueous hydroxylamine solutions, which are more stable and less explosive than the pure substance, is also a critical safety consideration in amidoxime synthesis google.comgoogle.com.

Reaction Efficiency and Route Length : Industrial processes favor short synthetic routes with high yields. A one-pot or two-step synthesis is generally more economical than a multi-step process. Reaction times are also critical; for example, some ammonolysis reactions are noted to be slow, which is undesirable for large-scale production patsnap.com.

Purification : The final product must meet high purity standards. Industrial-scale purification typically relies on methods like recrystallization rather than chromatographic techniques, which are often not feasible for large quantities google.com. The choice of solvent for recrystallization is crucial for obtaining a high-purity solid product google.com.

Precursor Chemistry and Derivative Synthesis

The formation of the amidine functional group is a key transformation in the synthesis of this compound. This can be achieved through various reactions involving nitrile precursors and can also be accomplished via strategies like the ring-opening of heterocyclic systems.

Utilization of Benzonitrile Derivatives for Amidine Formation

The conversion of benzonitrile derivatives into amidines is a fundamental transformation in organic synthesis. Several methods exist to accomplish this.

The Pinner reaction is a classic method that converts nitriles into imidates using an alcohol and a strong acid like HCl. The resulting imidate is then treated with an amine to form the amidine semanticscholar.org.

Direct amination of nitriles offers a more direct route. This can be achieved by reacting the nitrile with an amine in the presence of a catalyst. For example, copper chloride (CuCl) has been shown to effectively catalyze the reaction between various benzonitriles and amines to produce N-substituted benzamidines in high yields mdpi.com. The electronic properties of the benzonitrile substrate can influence the reaction's success; nitriles with electron-withdrawing groups have been observed to produce higher yields compared to those with electron-donating groups mdpi.com.

Alternatively, strong bases can be used to activate amines for addition to nitriles. The use of n-butyllithium to deprotonate an amine forms a highly nucleophilic lithium amine salt, which readily adds to a nitrile to form a lithium amidine salt core.ac.uk. Zinc(II) complexes have also been shown to promote the nucleophilic addition of secondary cyclic amines to benzonitrile, resulting in the formation of benzoamidines rsc.org.

| Method | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Amination | CuCl | Benzonitriles and various amines | Effective for N-substituted amidines; higher yields with electron-withdrawing groups on benzonitrile. | mdpi.com |

| Base-Mediated Amination | n-Butyllithium | Nitriles and amines | Forms a highly nucleophilic lithium amine salt that adds to the nitrile. | core.ac.uk |

| Lewis Acid Promoted Amination | Zinc(II) complexes | Benzonitrile and secondary cyclic amines | Promotes nucleophilic addition of the amine to the nitrile. | rsc.org |

| Pinner Reaction | HCl, Alcohol, then Amine | Nitriles | A classic, two-step method proceeding via an imidate intermediate. | semanticscholar.org |

Reductive Ring-Opening Strategies for Hydroxybenzamidines

An alternative strategy for synthesizing hydroxybenzamidines involves the reductive ring-opening of specific heterocyclic precursors. Notably, 2-hydroxybenzamidines have been successfully prepared from 3-aminobenzisoxazoles researchgate.net. This method involves the cleavage of the nitrogen-oxygen bond within the isoxazole (B147169) ring.

This transformation can be achieved using several reducing systems:

Catalytic Hydrogenation : This is a common method, utilizing catalysts such as Palladium on carbon (Pd/C) or Lindlar's catalyst under a hydrogen atmosphere researchgate.net.

Chemical Reduction : Reagents such as zinc dust in acetic acid (Zn/AcOH) or a combination of nickel(II) chloride and sodium borohydride (B1222165) (NiCl2/NaBH4) are also effective researchgate.net.

A significant advantage of this ring-opening strategy is its chemoselectivity. It can be performed in the presence of other functional groups that are typically sensitive to hydrogenation, such as aryl bromides, benzyl (B1604629) carbamates, and olefins, without affecting them researchgate.net. Although demonstrated for the 2-hydroxy isomer, this reductive ring-opening presents a viable synthetic route for producing hydroxybenzamidines.

| Reductive Method | Reagents | Key Advantage | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Lindlar's catalyst | Standard hydrogenation conditions. | researchgate.net |

| Chemical Reduction | Zn/AcOH | Effective for N-O bond cleavage. | researchgate.net |

| Chemical Reduction | NiCl₂/NaBH₄ | Chemoselective in the presence of other sensitive groups. | researchgate.net |

Amidoxime Formation from Nitriles

The synthesis of amidoximes from nitriles is a crucial step in one of the primary synthetic routes to amidines. The most widely used method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile functional group nih.gov.

This reaction is typically carried out by heating a nitrile with hydroxylamine nih.gov. Often, hydroxylamine hydrochloride is used in combination with a base like sodium carbonate or triethylamine, which generates free hydroxylamine in situ nih.gov. The reaction is commonly performed in an alcohol solvent such as ethanol (B145695) or methanol nih.gov.

However, the reaction between nitriles and hydroxylamine can sometimes lead to the formation of undesired amide by-products rsc.orgrsc.org. The formation of these by-products can be influenced by the reaction conditions and the electronic nature of the nitrile. For instance, aromatic nitriles with electron-withdrawing substituents have been noted to form substantial amounts of amides alongside the expected amidoximes when reacted with hydroxylamine in anhydrous methanol rsc.org.

To improve the synthesis and avoid impurities, alternative procedures have been developed. The use of an aqueous solution of hydroxylamine has been shown to be an effective method for the high-purity production of amidoximes, as it is fast and does not introduce additional ionic impurities google.com. Research has also focused on optimizing reaction conditions, with some studies showing that the use of certain ionic liquids can increase the reaction rate and selectivity, eliminating the formation of amide side-products rsc.org.

Reaction Pathways and Synthetic Utility

The chemical reactivity of 3-hydroxybenzamidine allows for a variety of transformations, making it a versatile building block in organic synthesis.

The amidine functional group can undergo oxidation, although specific examples directly involving 3-hydroxybenzamidine are not extensively detailed in the provided search results. General oxidation reactions of similar compounds can lead to various products depending on the oxidizing agent and reaction conditions.

The reduction of amidines is a valuable transformation for the synthesis of amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and, by extension, amidines to their corresponding amines. masterorganicchemistry.com The general mechanism involves the addition of a hydride to the carbon of the C=N double bond. masterorganicchemistry.com

Another relevant reduction method is the reductive amination of carbonyl compounds, which proceeds through an imine intermediate that is subsequently reduced. ias.ac.inmasterorganicchemistry.com While not a direct reduction of a pre-formed amidine, this pathway is a common strategy for synthesizing amines. ias.ac.inmasterorganicchemistry.com Reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are often employed for the reduction of the imine. ias.ac.inmasterorganicchemistry.com

The synthesis of 2-hydroxybenzamidines has been achieved through the reductive cleavage of the nitrogen-oxygen bond in 3-aminobenzisoxazoles using methods like catalytic hydrogenation (with catalysts such as Pd/C), or reagents like zinc in acetic acid (Zn/AcOH) or nickel(II) chloride/sodium borohydride (NiCl₂/NaBH₄). researchgate.net

Aromatic Ring Substitution:

The benzene (B151609) ring of 3-hydroxybenzamidine is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org The amidine group's directing effect is less straightforward and would be influenced by its protonation state.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and a sulfuric acid catalyst. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com

The regioselectivity of these reactions on a disubstituted ring is determined by the combined directing effects of the existing substituents. msu.edu

Amidine Nitrogen Substitution:

The nitrogen atoms of the amidine group are nucleophilic and can participate in substitution reactions. masterorganicchemistry.com However, direct alkylation can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

The nitrogen atoms in the amidine moiety possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com Their nucleophilicity allows them to react with various electrophiles. masterorganicchemistry.com The reactivity generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com

The nucleophilicity of the amidine nitrogens is a key factor in their role in heterocycle synthesis through cyclization reactions.

Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve the cyclization of the amidine with a bifunctional electrophile or an intramolecular cyclization.

One-pot acylation-cyclization of N-arylamidoximes has been reported as a method for synthesizing benzimidazoles. nih.govacs.org This process involves the formation of an acetoxy leaving group, followed by a base-promoted deacetoxylation to generate a nitrene intermediate, which then undergoes electrocyclization to form the benzimidazole (B57391) ring. nih.govacs.org

Another strategy involves the [3+2] cycloaddition of arynes with various partners to form five-membered heterocycles. nih.gov While not directly involving a pre-formed amidine, the synthesis of dihydrobenzisoxazoles through the reaction of arynes and oxaziridines highlights a relevant cycloaddition approach to heterocycle formation. nih.gov Dehydrative cyclization is another powerful method for forming nitrogen-containing heterocycles from precursors like β- or γ-hydroxy amides.

Transition Metal-Catalyzed and Metal-Free Reactions Involving Amidines

Amidine compounds are crucial precursors for the synthesis of nitrogen-containing heterocycles due to their structural similarity to isoelectronic carboxylic acids. nih.gov The development of both metal-catalyzed and metal-free reactions has significantly broadened the utility of amidines in organic synthesis.

Transition metal catalysis has proven to be a powerful tool for the N-arylation of amidines and guanidines, which are key functional groups in many medicinal compounds, agrochemicals, and natural products. rsc.org Various transition metals are employed to facilitate these transformations, expanding the library of accessible substituted amidine derivatives. rsc.org

In recent years, metal-free approaches have also gained considerable attention. One such strategy involves a multicomponent reaction for the synthesis of sulfonyl amidines. acs.orgchemrxiv.org This method utilizes readily available reagents to form enamines in situ, which then react with azides to produce a diverse range of sulfonyl amidines. acs.orgchemrxiv.org The reaction is highly modular and tolerates a variety of aromatic and aliphatic amines and ketones. acs.orgchemrxiv.org Another metal-free, three-component reaction has been developed for the synthesis of functionalized amidines from trans-β-nitrostyrene derivatives, dibromo amides, and amines. figshare.com Furthermore, the transamidation of primary amides with N,N-dimethyl enaminones, facilitated by trifluoromethanesulfonic acid, provides a metal-free route to valuable enamides. nih.gov Isotope labeling studies have suggested the participation of water in assisting this transamidation process. nih.gov A chemo- and stereoselective α-amination of amides using simple azides also proceeds under mild, metal-free conditions. acs.org

The following table summarizes selected metal-free reactions involving amidine synthesis.

| Reaction Type | Components | Key Features |

| Multicomponent Sulfonyl Amidine Synthesis | Amines, Ketones, Azides | Metal-free, highly modular, tolerates diverse functional groups. acs.orgchemrxiv.org |

| Three-Component Amidine Synthesis | trans-β-Nitrostyrene derivatives, Dibromo Amides, Amines | Metal-free approach to functionalized amidines. figshare.com |

| Enamide Synthesis via Transamidation | Primary amides, N,N-dimethyl enaminones | Metal-free, acid-mediated, water-assisted. nih.gov |

| α-Amination of Amides | Amides, Azides | Metal-free, mild conditions, chemoselective. acs.org |

Direct C–H Bond Activation Methodologies for Amidine Derivatives

Direct C–H bond activation and functionalization have emerged as a prominent area in synthetic organic chemistry, offering an efficient way to modify complex molecules. nih.gov Amidine derivatives have been extensively studied as substrates in these reactions, particularly in the synthesis of aza-heterocycles through transition-metal-catalyzed C–H bond activation and annulation reactions. nih.gov

A variety of transition metals, including rhodium, ruthenium, cobalt, and iridium, have been utilized to catalyze the C–H activation of amidines. nih.gov These metals often exhibit different chemical properties compared to copper and palladium, allowing for the synthesis of a diverse array of heterocyclic compounds. nih.gov For instance, rhodium(III)-catalyzed C(sp²)–H olefination using an N-methoxy amide as a directing group has been reported. nih.gov

Palladium-catalyzed intramolecular C(sp²)–H carboxamidation of N-phenylbenzamidine provides an efficient route to quinazoline-4-(3H)-ones. nih.gov This reaction proceeds via the chelation of the amidine nitrogen to palladium(II), followed by cyclopalladation, CO insertion, and reductive elimination. nih.gov Similarly, copper-catalyzed intramolecular C–H amination of N-phenylbenzamidine can yield benzimidazoles. acs.org The use of directing groups is a common strategy to achieve site-selectivity in these transformations. nih.govbeilstein-journals.org For example, cyclic amides have been shown to be effective directing groups in ruthenium-catalyzed C–H bond amidation, favoring the formation of six-membered ruthenacycle intermediates. rsc.org

The table below outlines various transition metal-catalyzed C–H activation reactions of amidine derivatives.

| Catalyst System | Reaction Type | Product | Directing Group |

| Rhodium(III) | C(sp²)–H olefination | Alkenylated amides | N-methoxy amide nih.gov |

| Palladium(II) | Intramolecular C(sp²)–H carboxamidation | Quinazoline-4-(3H)-ones | Amidine nitrogen nih.gov |

| Copper(II) Acetate (B1210297) | Intramolecular C–H amination | Benzimidazoles | Phenyl group on amidine acs.org |

| Ruthenium(II) | C–H bond amidation | Amidated arenes | Cyclic amides rsc.org |

| Manganese | [4+2] Annulation | 1-Aminoisoquinolines | Amidine group nih.gov |

Direct C–H amination represents a highly desirable but challenging C–N bond-forming strategy. acs.org Recent advancements have been made in transition-metal-mediated cross-dehydrogenative coupling (CDC) amination reactions. acs.org These include the direct amination of acidic C–H bonds and chelation-assisted amination of non-acidic C–H bonds. acs.org Metal-free approaches for direct C-H amidation have also been developed, for instance, the direct amidation of a tertiary amine through the activation of the C-H bond adjacent to a nitrogen atom. researchgate.net

The synthesis of this compound itself can be achieved from 3-cyanophenol. chemicalbook.com Another related transformation is the preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles via reductive cleavage of the N-O bond using methods like catalytic hydrogenation. researchgate.net

Molecular Interactions and Biochemical Research Applications

Enzyme Inhibition Mechanisms and Specificity

Benzamidine (B55565) and its derivatives are recognized as reversible inhibitors of a range of serine proteases. tribioscience.com The mechanism of inhibition often involves a combination of hydrophobic and electronic interactions, which can vary depending on the specific enzyme being targeted. nih.gov

Serine Protease Inhibition: Trypsin, Thrombin, and Plasmin

3-Hydroxybenzamidine, as a derivative of benzamidine, is implicated as a competitive inhibitor of trypsin and other trypsin-like serine proteases, including the crucial coagulation enzymes thrombin and plasmin. tribioscience.comnih.gov These enzymes all possess a key aspartic acid residue (Asp189) at the base of their primary specificity (S1) pocket, which plays a critical role in binding positively charged substrates. nih.gov The amidinium group of benzamidine derivatives mimics the side chains of natural substrates like arginine and lysine (B10760008), allowing it to bind within this pocket and block substrate access. Amides of N-alpha-substituted 3-amidinophenylalanine, which are structurally related to 3-hydroxybenzamidine, have been identified as particularly potent inhibitors of trypsin, plasmin, and thrombin. nih.gov

| Enzyme | Family | Role | Inhibition by Benzamidines |

| Trypsin | Serine Protease | Digestive enzyme | Competitive inhibition tribioscience.comnih.gov |

| Thrombin | Serine Protease | Key enzyme in blood coagulation | Competitive inhibition tribioscience.comnih.gov |

| Plasmin | Serine Protease | Enzyme for fibrinolysis (clot breakdown) | Competitive inhibition tribioscience.comnih.gov |

Inhibition of Mycobacterial Enzymes (e.g., Thymidylate Kinase, PtpB)

The search for novel antituberculosis agents has led to the investigation of various enzyme inhibitors. Thymidylate kinase from Mycobacterium tuberculosis (MtbTMK) is an essential enzyme for bacterial DNA synthesis, making it a promising drug target. nih.govd-nb.info While many potent MtbTMK inhibitors have been developed, they often exhibit poor activity against the whole mycobacterial cell, which is hypothesized to be due to poor uptake. ugent.benih.gov Research has focused on modifying these inhibitors to enhance their entry into the bacteria. ugent.be

One study reported the synthesis and evaluation of 3-amino-N-hydroxybenzamidine and its metal complexes as potential MtbTMK inhibitors. researchgate.net The study found that the parent compound and its complexes showed notable antibacterial activity, with the cobalt complex having a low IC₅₀ value against M. tuberculosis. researchgate.net This suggests that benzamidine-based structures can serve as a scaffold for developing inhibitors against mycobacterial targets. Protein tyrosine phosphatase B (PtpB) is another crucial virulence factor in Mycobacterium tuberculosis, and inhibitors targeting this enzyme are also of significant interest in drug discovery efforts.

Modulation of Coagulation Pathways through Protease Inhibition

The coagulation cascade is a series of enzymatic reactions involving serine proteases that results in the formation of a blood clot. nih.gov Key proteases in this pathway include thrombin (Factor IIa) and Factor Xa. nih.govnih.gov By inhibiting thrombin and plasmin, benzamidine derivatives like 3-hydroxybenzamidine can directly modulate this pathway. tribioscience.com Inhibition of thrombin prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation, thereby exerting an anticoagulant effect. nih.gov Conversely, the inhibition of plasmin, which is responsible for breaking down fibrin clots, would have a pro-coagulant effect by preventing fibrinolysis. nih.gov This dual-action potential makes these compounds valuable tools for studying the intricacies of hemostasis.

Ligand-Target Binding Studies

The effectiveness of an inhibitor is determined by the nature and strength of its interactions with the target enzyme's active site. For 3-hydroxybenzamidine, these interactions are primarily electrostatic and hydrophobic.

Electrostatic Interactions within Enzyme Active Sites (e.g., Asp189 in S1 Pocket)

The primary specificity pocket (S1 pocket) of serine proteases like trypsin is crucial for substrate recognition. In trypsin, the presence of a negatively charged aspartic acid residue (Asp189) at the bottom of this pocket creates a strong electrostatic attraction for positively charged amino acid side chains, such as those of lysine and arginine. nih.gov The positively charged amidinium group of 3-hydroxybenzamidine acts as a mimic of these natural substrates, allowing it to bind tightly within the S1 pocket. This ionic interaction is a primary determinant of the compound's inhibitory potency against these enzymes. nih.gov

Impact of Steric Hindrance on Enzyme Binding Affinity

The interaction between a ligand and an enzyme's active site is a highly specific process governed by multiple factors, including shape, charge, and the spatial arrangement of functional groups. Steric hindrance, which refers to the non-bonded interactions that influence the shape and reactivity of ions and molecules, can significantly impact the binding affinity of an inhibitor to an enzyme. In the context of enzyme inhibitors, steric bulk can either prevent the molecule from fitting into the active site or, conversely, lock it into a conformation that, while bound, is catalytically non-productive. nih.gov

For benzamidine derivatives, the introduction of bulky substituents can alter their inhibitory potential. While the core benzamidine structure is recognized by certain enzymes, additional groups can create steric clashes with amino acid residues lining the binding pocket. This can lead to a decrease in binding affinity. However, in some cases, specific steric interactions can be beneficial, converting what would be a substrate into an effective inhibitor by hindering the conformational changes necessary for the deacylation step of catalysis. nih.gov The design of effective enzyme inhibitors often involves a careful balance, optimizing favorable interactions while minimizing detrimental steric hindrance to achieve high binding affinity and specificity.

Regiochemical Influence on Protease Active Site Interactions

The regiochemistry of a molecule—the specific placement of functional groups—is critical for its interaction with biological targets like protease active sites. The benzamidine moiety is a well-established "arginine mimetic," meaning it mimics the side chain of the amino acid arginine. nih.gov This allows it to bind with high affinity to the S1 pocket of trypsin-like serine proteases, which have a primary specificity for arginine residues. nih.gov The positively charged amidinium group forms a key salt bridge with a negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. nih.gov

Chelation Chemistry and Metal Complexation

Chelation is a type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. 3-Hydroxybenzamidine, with its potential donor atoms, can act as a ligand, forming stable complexes with various metal ions.

Synthesis and Characterization of Metal Complexes (e.g., Co(II), Zn(II), Cr(II) Complexes)

The synthesis of metal complexes with benzamidine-related ligands has been reported. For the structurally similar compound 3-amino-N-hydroxybenzamidine, complexes with Cobalt(II), Zinc(II), and Chromium(II) have been successfully synthesized. researchgate.net The general procedure involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. researchgate.net

Characterization of these complexes is performed using a suite of analytical techniques to confirm their structure and composition. These methods include:

Elemental Analysis (CHN): To determine the empirical formula and confirm the metal-to-ligand ratio. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, O-H) upon complexation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal ion. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry (e.g., octahedral or tetrahedral) and the oxidation state of the metal center. researchgate.net

The data gathered from these techniques for related amidine complexes suggest that the ligand coordinates with the metal ion, leading to the formation of stable, often octahedral, structures. researchgate.net

| Technique | Purpose | Typical Observation |

|---|---|---|

| Elemental Analysis | Determine C, H, N, and metal content. nih.gov | Confirms the proposed formula and stoichiometry. |

| FTIR Spectroscopy | Identify ligand binding sites. researchgate.net | Shifts in vibrational bands of donor atoms upon coordination. |

| UV-Vis Spectroscopy | Investigate electronic transitions and geometry. researchgate.net | Appearance of d-d transition bands characteristic of the complex's geometry. |

| Magnetic Susceptibility | Determine the number of unpaired electrons and geometry. researchgate.net | Magnetic moment values consistent with a specific geometry (e.g., octahedral Co(II)). |

| Molar Conductance | Determine the electrolytic nature of the complex. researchgate.net | Low values indicate non-electrolytic nature, suggesting anions are coordinated. |

Enhanced Biological Activities of Metal-Amidine Complexes

The complexation of organic ligands with metal ions can significantly enhance their biological activity compared to the free ligand. nih.govresearchgate.net This phenomenon is often explained by chelation theories, such as Tweedy's chelation theory. scirp.org According to this theory, chelation reduces the polarity of the central metal ion because of the partial sharing of its positive charge with the donor groups of the ligand. scirp.org

This charge delocalization increases the lipophilic nature of the entire complex. scirp.org Enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of cell membranes, such as those of bacteria or other target cells. Once inside the cell, the complex can exert its biological effect more efficiently. For example, in vitro studies on related 3-amino-N-hydroxybenzamidine metal complexes showed that coordination to a metal ion considerably enhances antibacterial activity. scirp.org Flavonoids, another class of compounds with a hydroxyl group, also show enhanced antimicrobial efficacy when complexed with metal ions. nih.gov

Coordination Propensities and Ligand-to-Metal Stoichiometry

The coordination propensity of a ligand describes its preferred way of binding to a metal ion, while the stoichiometry refers to the ratio of ligand to metal in the resulting complex. For amidine-type ligands, coordination often occurs through nitrogen atoms, and in the case of 3-hydroxybenzamidine, the hydroxyl oxygen can also participate.

Studies on the closely related 3-amino-N-hydroxybenzamidine show that it forms complexes with a 1:2 metal-to-ligand stoichiometry with Co(II), Zn(II), and Cr(II). researchgate.net This results in an octahedral geometry where the central metal ion is coordinated to two ligand molecules. researchgate.net The final coordination number and geometry are driven by the specific affinity of the metal ion for different coordination states and can be influenced by the metal-to-ligand ratio used in the synthesis. researchgate.netchemrxiv.org The speciation of metal-ligand complexes in a solution is highly dependent on the stoichiometric quantities of the components. researchgate.net

Biological Modulatory Effects (excluding clinical outcomes)

3-Hydroxybenzamidine hydrochloride and its derivatives can exert various biological modulatory effects, primarily through enzyme inhibition and metal chelation. As previously discussed, the benzamidine moiety acts as a potent inhibitor of trypsin-like serine proteases, which are involved in numerous physiological and pathological processes. nih.gov By mimicking the natural substrate, these compounds can block the activity of proteases involved in pathways like blood coagulation (e.g., thrombin) or iron homeostasis (e.g., matriptase-2). nih.gov

Furthermore, the formation of metal complexes can introduce or enhance biological activities. Metal complexes of various organic ligands have demonstrated significant antimicrobial properties against different strains of bacteria and fungi. researchgate.netnih.gov The enhanced efficacy of these complexes is often attributed to their increased ability to cross cell membranes and interfere with essential cellular processes. scirp.org The interaction of these compounds with biomolecules can modulate cellular functions, and complexation with metals offers a versatile strategy for tuning these effects. nih.govresearchgate.net

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cobalt(II) |

| Zinc(II) |

| Chromium(II) |

| 3-amino-N-hydroxybenzamidine |

| Trypsin |

| Thrombin |

| Matriptase-2 |

Antitubercular Activity Studies of Amidine and its Metal Complexes

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred research into new and effective antitubercular agents. nih.govresearchgate.net One promising strategy involves the coordination of metal ions with organic compounds, which can enhance their therapeutic properties. nih.gov Studies have shown that metal complexes of various ligands exhibit significant antitubercular activity. researchgate.netresearcher.lifenih.gov

In this context, amidine derivatives and their metal complexes have been investigated for their potential against tuberculosis. For instance, research on 3-amino-N-hydroxybenzamidine and its transition metal complexes has revealed that coordination with metal ions considerably boosts its antibacterial activity. researchgate.net Among the tested complexes, the cobalt complex showed the most potent activity against M. tuberculosis, with a notable IC50 value of 35.8 µM. researchgate.net The antitubercular activity of these compounds is comparable to that of ampicillin-based agents. researchgate.net

The enhanced activity of metal complexes can be explained by Tweedy's chelation theory, which posits that the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor group and π-electron delocalization over the entire chelate ring. researchgate.net This process increases the lipophilic nature of the metal ion, facilitating its passage through the bacterial cell membrane. nih.govresearchgate.net

| Compound/Complex | Target | Activity Metric (IC50/MIC) | Reference |

|---|---|---|---|

| Cobalt(II) complex of 3-amino-N-hydroxybenzamidine | M. tuberculosis | IC50: 35.8 µM | researchgate.net |

| Cu(II) complex of poly(3-nitrobenzylidene-1-naphthylamine-co-methacrylic acid) | M. tuberculosis H37Rv | MIC: 10 µg/mL | nih.gov |

| Ni(II) complex of poly(3-nitrobenzylidene-1-naphthylamine-co-methacrylic acid) | M. tuberculosis H37Rv | MIC: 20 µg/mL | nih.gov |

| Pt(II) complex of (E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide | M. tuberculosis H37Rv | MIC: 0.56 mg/mL | researcher.life |

| Zn(II) complex of (E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide | M. tuberculosis H37Rv | MIC: 0.61 mg/mL | researcher.life |

Antibacterial and Antimicrobial Research

The rising threat of antibiotic resistance has necessitated the discovery of novel antibacterial agents. nih.gov Amidine derivatives and their metal complexes have demonstrated potential in this area. Research into 3-amino-N-hydroxybenzamidine and its metal complexes has shown moderate to excellent antimicrobial activity against selected bacteria. researchgate.net The chelation of metal ions with the parent amidine compound enhances its antibacterial properties. researchgate.net

Benzamide-based compounds have also emerged as a promising class of antibacterial agents. nih.gov For example, a next-generation benzamide-based FtsZ inhibitor, TXH9179, has demonstrated superior bactericidal potency against a wide range of clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov FtsZ is a crucial protein for bacterial cell division, making it an attractive target for new antibiotics. nih.gov

Furthermore, studies on 2-benzylidene-3-oxobutanamide derivatives have identified compounds with significant in vitro antibacterial activity against high-priority drug-resistant bacteria like MRSA and multidrug-resistant Acinetobacter baumannii. nih.gov Some of these compounds have shown minimal toxicity in human cell lines, highlighting their potential for further development. nih.gov

| Compound/Complex | Target Bacteria | Activity Metric (MIC) | Reference |

|---|---|---|---|

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 2 μg/mL | nih.gov |

| 3-amino-N-hydroxybenzamidine and its metal complexes | Selected bacteria | Moderate to excellent activity | researchgate.net |

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. nih.gov This has led to significant interest in the antioxidant properties of various chemical compounds.

Research has shown that heterocyclic compounds, including those with nitrogen scaffolds, can exhibit significant antioxidant activity. rsc.org For instance, certain novel nitrogen-containing heterocyclic compounds have demonstrated stronger antioxidant activity than vitamin C, a well-known antioxidant. rsc.org The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). rsc.org

Derivatives of 2-hydroxy-benzamide have also been investigated for their antioxidant capacity using various chemical and electrochemical methods. researchgate.net While the DPPH method may not be suitable for all compounds in this class due to slow reaction kinetics, other assays like the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging assay and the ferric reducing antioxidant potential (FRAP) assay have proven effective. researchgate.net

Furthermore, studies on coumarin-hydroxybenzohydrazide hybrids have revealed moderate to good antioxidative activity. nih.gov Certain derivatives within this class, particularly those with a catechol structure, show exceptionally high antioxidative potency. nih.gov The antioxidant mechanism of these compounds can involve multiple pathways, including hydrogen atom transfer. nih.gov

| Compound | Activity Metric (IC50) | Reference |

|---|---|---|

| Nitrogen scaffold compound 3 | 93.4 μM (DPPH scavenging) | rsc.org |

| Vitamin C (for comparison) | 141.9 μM (DPPH scavenging) | rsc.org |

| p-bromophenyl substituted benzimidazole (B57391) derivative | 57% inhibition of LPO | nih.gov |

DNA Cleavage Activity

The ability of certain chemical compounds to cleave DNA is a significant area of research, particularly in the development of new anticancer and antimicrobial agents. Studies have shown that some amidine derivatives and their metal complexes possess DNA cleavage capabilities. For example, research on 3-amino-N-hydroxybenzamidine and its complexes has included the evaluation of their DNA cleavage activity. researchgate.net

The mechanism of DNA cleavage can vary. Some compounds, like the direct-acting mutagen 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole (N-OH-Trp-P-2), can produce single-strand cuts in supercoiled circular DNA under neutral conditions. nih.gov This cleavage is thought to be caused by active oxygen radicals generated during the oxidative degradation of the compound. nih.gov

Other studies have focused on metallopeptides, which can induce DNA strand scission. iu.edu Phenyl-benzimidazole modified Gly-Gly-His-derived metallopeptides have shown enhanced DNA cleavage abilities. iu.edu The incorporation of amidine groups on the benzimidazole moieties appears to play a crucial role in increasing the DNA cleavage activity, likely through enhanced electrostatic attraction to the DNA. iu.edu

| Compound/Complex | Observation | Reference |

|---|---|---|

| 3-amino-N-hydroxybenzamidine and its metal complexes | Evaluated for DNA cleavage activity | researchgate.net |

| 3-Hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole (N-OH-Trp-P-2) | Produced single-strand cuts in supercoiled circular DNA | nih.gov |

| Phenyl-benzimidazole modified Gly-Gly-His-derived metallopeptides with amidine groups | Enhanced DNA cleavage activity | iu.edu |

Antiparasitic Potential (e.g., against Leishmania species)

Parasitic diseases like leishmaniasis, caused by protozoan parasites of the Leishmania genus, pose a significant global health problem. nih.gov The development of new antiparasitic drugs is crucial, especially with the emergence of drug-resistant strains. nih.govnih.gov

Benzimidazole-based derivatives have shown promise as antiparasitic agents, targeting various pathways in parasites. nih.gov Furoxan and benzofuroxan (B160326) derivatives have also demonstrated remarkable leishmanicidal activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.gov Some of these compounds have exhibited selective leishmanicidal activities superior to existing drugs like amphotericin B and pentamidine (B1679287). nih.gov

The mechanism of action of these compounds can involve the generation of nitric oxide or acting as a prodrug that releases an active aldehyde. nih.gov The search for new antiparasitic agents often focuses on compounds that can target enzymes essential for parasite survival, such as trypanothione (B104310) reductase, which is absent in mammalian hosts. nih.govnih.gov

| Compound Class | Target Parasite | Key Finding | Reference |

|---|---|---|---|

| Furoxan and Benzofuroxan derivatives | Leishmania amazonensis | Selective leishmanicidal activity superior to amphotericin B and pentamidine. | nih.gov |

| Benzimidazole-based derivatives | Various protozoan parasites | Broad-spectrum antiparasitic activity by targeting multiple pathways. | nih.gov |

Role in Metabolic Pathways Involving Oxidative Stress and Cellular Signaling

3-Hydroxybenzamidine and related compounds can play a role in metabolic pathways, particularly those linked to oxidative stress and cellular signaling. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage by forming adducts with proteins and DNA. nih.gov This can result in a cascade of events, including mitochondrial dysfunction and apoptosis. nih.gov

For instance, 3,4-dihydroxybenzaldehyde (B13553) (DBD), a related compound, has been shown to have a cerebral protective effect against ischemia/reperfusion injury by improving energy metabolism and reducing oxidative stress. nih.gov DBD treatment was found to increase ATP content, restore mitochondrial function, and inhibit the generation of ROS. nih.gov Metabolomic studies revealed that DBD influences pathways such as amino sugar and nucleotide sugar metabolism. nih.gov

The cellular signaling pathways modulated by such compounds are complex. For example, 4-hydroxy-2-nonenal (4-HNE), an aldehyde generated during oxidative stress, can directly modulate cell signaling pathways and contribute to cardiovascular diseases. nih.gov Understanding how compounds like 3-hydroxybenzamidine interact with these pathways is crucial for developing therapeutic strategies to mitigate the damage caused by oxidative stress.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-hydroxybenzamidine derivatives is intrinsically linked to its core components: the aromatic ring, the hydroxyl group, and the amidine moiety. The amidine group (-C(=NH)NH2) is frequently essential for the pharmacological effect. turkjps.org Due to its ability to become protonated, it forms a cationic center that can interact with negatively charged residues in the active sites of enzymes or receptors.

A useful concept for understanding this is the "message-address" principle, which dissects a drug molecule into two functional parts. nih.gov In this context, the benzamidine (B55565) core can be seen as the "address," responsible for anchoring the molecule to its biological target, while the specific substituents and their interactions deliver the pharmacological "message". nih.gov The aromatic ring acts as a rigid scaffold, positioning the critical functional groups in the correct three-dimensional orientation for optimal binding. The hydroxyl (-OH) group, being a strong electron-donating group, significantly influences the electronic properties of the aromatic ring. msu.edu

Impact of Aromatic Ring Substituents on Activity and Selectivity

The nature and position of substituents on the aromatic ring play a pivotal role in modulating the activity and selectivity of 3-hydroxybenzamidine analogs. Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating), each imparting different properties to the molecule. libretexts.org

For instance, the hydroxyl group at the 3-position is an activating group, donating electrons to the aromatic ring via resonance. libretexts.org The introduction of other substituents can fine-tune the molecule's properties:

Electronic Effects : Electron-withdrawing groups, such as a nitro group (-NO2), decrease the electron density of the ring, which can alter binding affinities. libretexts.org

Steric Effects : The size and shape of a substituent can physically block or facilitate interactions with a target protein.

Hydrophobicity : Adding lipophilic (hydrophobic) groups, such as halo substituents (e.g., -Cl, -F), can enhance the molecule's ability to cross cell membranes. nih.gov This can also serve to block metabolic hydroxylation at certain positions, potentially increasing the compound's duration of action. nih.gov

The strategic placement of these groups can therefore steer the molecule towards a specific biological target and reduce off-target effects, thereby improving its selectivity.

Table 1: Conceptual Impact of Aromatic Ring Substituents on General Activity

| Substituent Type | Example Group | Classification | General Effect on Aromatic Ring |

| Strong Electron-Donating | -OH, -NH2 | Activating | Increases electron density; enhances reactivity. msu.edulibretexts.org |

| Halogen | -Cl, -Br, -F | Deactivating | Mildly decreases electron density via induction. libretexts.org |

| Strong Electron-Withdrawing | -NO2, -CN | Deactivating | Strongly decreases electron density; reduces reactivity. libretexts.org |

| Alkyl | -CH3, -C2H5 | Activating | Weakly increases electron density. libretexts.org |

Influence of Amidine Moiety Modifications on Potency and Specificity

While the positively charged amidine group is often crucial for activity, its hydrophilic and basic nature can pose a significant challenge for bioavailability. turkjps.org At physiological pH, amidines are protonated, forming stabilized cations that are often unable to efficiently pass through biological membranes, leading to poor absorption from the gastrointestinal tract. turkjps.org

To overcome this limitation, a common strategy is the modification of the amidine into a prodrug form, such as an amidoxime (B1450833). turkjps.org Amidoximes are N-hydroxy benzamidine derivatives that are more neutral and can be converted back to the active amidine form within the body. turkjps.org This approach aims to improve the pharmacokinetic properties of the compound without sacrificing the essential binding characteristics of the amidine group. turkjps.org

Table 2: Influence of Amidine Moiety Modification

| Moiety | Chemical Structure | Key Property | Implication for Biological Use |

| Amidine | -C(=NH)NH2 | Cationic at physiological pH, highly basic. turkjps.org | Essential for activity but results in low oral bioavailability. turkjps.org |

| Amidoxime (Prodrug) | -C(=NOH)NH2 | More neutral, less basic than amidine. turkjps.org | Designed to increase bioavailability by improving membrane passage. turkjps.org |

Rational Design of Derivatives for Optimized Molecular Interactions

Rational design is a goal-oriented approach to drug discovery that leverages the insights gained from SAR studies. nih.gov By understanding which structural features are critical for activity, selectivity, and favorable pharmacokinetic properties, medicinal chemists can design new derivatives with enhanced therapeutic potential. nih.govnih.gov

The process involves a cycle of design, synthesis, and testing. For a scaffold like 3-hydroxybenzamidine, a rational design strategy might involve:

Scaffold Hopping or Decoration : Retaining the core benzamidine structure known to be active, while systematically altering the substituents on the aromatic ring to optimize interactions with the target site. nih.gov

Improving ADME Properties : Consciously modifying the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This includes strategies like the amidoxime prodrug approach. nih.gov

Hybrid Design : Combining the 3-hydroxybenzamidine pharmacophore with another known active moiety to create a hybrid molecule with potentially synergistic or novel effects. nih.gov

This iterative process aims to build upon previous findings to create compounds that are not only potent but also possess the necessary drug-like properties for clinical development. nih.gov

Computational Approaches to SAR Prediction and Optimization

Modern drug design is increasingly supported by powerful computational tools that can predict the biological activity of molecules before they are synthesized. scirp.org Quantitative Structure-Activity Relationship (QSAR) is a key technique that builds mathematical models to correlate a molecule's structural properties with its activity. scirp.org

For benzamidine derivatives, these methods can be applied to:

Calculate Molecular Descriptors : Using methods like Density Functional Theory (DFT), researchers can calculate properties such as electronic charge distribution, polarizability, and molecular shape. scirp.org

Develop Predictive Models : Statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are used to create a QSAR model that links these descriptors to the observed biological activity (e.g., inhibitory concentration). scirp.org

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) generate three-dimensional models that can visualize the favorable and unfavorable regions for steric and electrostatic interactions around the molecule. nih.gov This provides a visual guide for designing new derivatives with improved binding affinity.

These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving considerable time and resources. scirp.orgnih.gov

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in 3-Hydroxybenzamidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule.

In a typical ¹H NMR spectrum of a related compound, signals corresponding to the aromatic protons of the benzamidine (B55565) ring are observed. For instance, in a study of 4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, characteristic doublets for the 1,4-disubstituted phenyl ring protons appeared at δ 7.92 and 7.10 ppm, while the benzimidazole (B57391) phenyl protons showed doublets at δ 7.68 and 7.24 ppm. nih.gov The aromatic protons of the benzoyl ring were observed as a multiplet at δ 8.23–7.70 ppm. nih.gov

Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework. In one analysis, the ¹³C NMR spectrum of a benzamidine derivative showed signals at δ 192.8, 171.0, 137.4, 133.3, 133.2, 130.7, 129.2, 128.5, 126.8, 124.0, 123.7, 122.6, 109.6, 108.6, and 91.3. rsc.org Another example for a derivative of 6-hydroxyisoquinoline-3-carboxylate revealed carbon signals at δ 53.01, 109.88, 123.57, 123.97, 126.30, 131.11, 139.25, 141.89, 152.66, 162.04, and 167.28. rsc.org

Table 1: Representative NMR Data for Benzamidine-Related Structures

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.84-8.82 | m | Aromatic CH | |

| ¹H | 8.57 | d | 8.0 | Aromatic CH |

| ¹H | 7.76 | d | 8.4 | Aromatic CH |

| ¹³C | 193.3 | C=O | ||

| ¹³C | 169.9 | C=N | ||

| ¹³C | 137.4, 136.7, 133.4 | Aromatic C | ||

| ¹³C | 129.4, 126.7, 125.7 | Aromatic CH |

Note: The data presented are representative and may vary depending on the specific derivative and experimental conditions. The data is based on a related benzamidine structure. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of compounds similar to this compound, IR spectra reveal characteristic absorption bands. For example, the IR spectrum of 2-hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazone shows distinct peaks corresponding to its functional groups. researchgate.net Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while C=C stretching modes within the aromatic ring appear between 1650-1200 cm⁻¹. researchgate.net The position of these bands can be influenced by the nature and position of substituents on the ring. researchgate.net

Table 2: Typical IR Absorption Frequencies for Related Structures

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (amine/amidine) | 3300-3500 |

| C-H (aromatic) | 3000-3100 |

| C=N (amidine) | 1640-1690 |

| C=C (aromatic) | 1450-1600 |

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorption maxima (λmax) are observed. For instance, the UV-Vis spectrum of a hydroxylamine (B1172632) hydrochloride reduced silver colloid showed an extinction maximum at 408 nm. researchgate.net A study on trimetazidine (B612337) dihydrochloride, another aromatic amine, determined its maximum absorption at a wavelength of 270 nm in methanol (B129727). researchgate.net These electronic properties, including excitation energies and oscillator strengths, can also be investigated using computational methods. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of the molecular formula. For example, the HRMS data for a benzamidine derivative calculated for C23H20F3N3 [M+H]⁺ was 396.1682, with a found value of 396.1695. rsc.org In another analysis, the protonated molecule of mevalonolactone (B1676541) was detected at an m/z of 131. nih.gov

Crystallographic Analysis and Structural Elucidation

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular and crystal structure of a compound. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net For instance, the X-ray crystal structure of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide confirmed its structure, which was initially assigned based on spectroscopic data. nih.gov The study of various benzimidazole derivatives has shown that the benzimidazole core is often planar, and the crystal packing is stabilized by hydrogen bonds and π-π interactions. researchgate.net In one case, a compound crystallized in a monoclinic system with a P21/c space group. nih.gov The analysis of another crystal structure revealed the presence of an uncoordinated water molecule in the unit cell. nih.gov

Table 3: Crystallographic Data for a Representative Benzimidazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The specific values for lattice parameters (a, b, c, β) and volume would be determined from the X-ray diffraction experiment of the specific crystal. nih.gov

Conformation and Geometric Isomerism (e.g., E/Z configuration of C=N bond)

The presence of the hydroxyl group at the meta-position of the phenyl ring adds another layer of conformational complexity. The orientation of this hydroxyl group relative to the benzamidine moiety can affect intramolecular hydrogen bonding and the molecule's electronic properties. In the crystal structure of a related Schiff base, 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, the molecule exhibits a specific conformation stabilized by both intra- and intermolecular forces. nih.gov While the precise dihedral angles for this compound are not detailed in the available literature, analysis of analogous structures suggests a twisted conformation between the phenyl ring and the amidine group.

Table 1: Conformational and Isomeric Properties of Related Benzamidine Derivatives

| Feature | Observation in Analogous Compounds | Reference |

| C=N Bond Isomerism | Predominantly E,Z configuration in the crystal state of N,N'-diethyl-substituted benzamidine. | |

| Conformation | Twisted conformation between the aromatic ring and functional groups is common. | researchgate.net |

| Hydroxyl Group Orientation | Can participate in intramolecular hydrogen bonding, influencing overall molecular shape. | nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystalline and solution-state structure of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The amidinium group is an excellent hydrogen bond donor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The chloride counter-ion is a hydrogen bond acceptor.

In the solid state, these functional groups are expected to form an extensive hydrogen-bonding network. The N-H groups of the amidinium cation will likely form strong hydrogen bonds with the chloride anion and the oxygen atom of the hydroxyl group of neighboring molecules. The O-H group can also donate a hydrogen bond to a chloride ion or the nitrogen atom of a nearby amidine group. These interactions lead to the formation of complex, three-dimensional supramolecular architectures. For instance, in the crystal structure of a related compound, O-H···N and C-H···O hydrogen bonds create layered packing arrangements. nih.gov Furthermore, C-H···π interactions and π-π stacking between the aromatic rings can also contribute to the stability of the crystal lattice.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (amidinium) | Cl⁻, O (hydroxyl), N (amidine) | Primary interaction governing crystal packing. |

| Hydrogen Bond | O-H (hydroxyl) | Cl⁻, O (hydroxyl), N (amidine) | Contributes to the formation of layered structures. |

| Hydrogen Bond | C-H (aromatic) | O (hydroxyl), Cl⁻ | Weaker interactions that fine-tune the molecular arrangement. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes the crystal lattice through aromatic interactions. |

Chromatographic Purification and Analysis

Column Chromatography Techniques

Column chromatography is a fundamental technique for the purification of synthetic organic compounds like this compound. The choice of stationary and mobile phases is critical for achieving effective separation from reaction byproducts and starting materials.

For a polar compound such as this compound, both normal-phase and reversed-phase chromatography can be considered. In a normal-phase setup, a polar stationary phase like silica (B1680970) gel is used with a non-polar to moderately polar mobile phase. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would likely be effective. For instance, the purification of a related compound, 4-(4-nitrobenzyloxy)benzaldehyde, can be achieved using column chromatography on silica gel with a hexane/ethyl acetate solvent system. chemspider.com

Alternatively, reversed-phase column chromatography, which employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, is also a viable option. In the purification of 3-hydroxy-4-methoxy benzal acrolein, a low-pressure column chromatography system with a C18 column and a methanol-water mobile phase was successfully used. nih.gov

Table 3: Exemplar Column Chromatography Parameters for Purification of Related Compounds

| Parameter | Normal-Phase Example | Reversed-Phase Example | Reference |

| Stationary Phase | Silica Gel | C18-functionalized Silica | chemspider.com, nih.gov |

| Mobile Phase | Hexane/Ethyl Acetate | Methanol/Water (6:4, v/v) | chemspider.com, nih.gov |

| Elution Mode | Gradient | Isocratic | chemspider.com, nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and research chemicals, including this compound. A reversed-phase HPLC method would be most suitable for this polar and ionizable compound.

A typical HPLC system for analyzing this compound would consist of a C18 stationary phase and a mobile phase composed of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter for controlling the retention time and peak shape of the analyte, especially given the presence of the basic amidine group and the acidic hydroxyl group. The addition of an ion-pairing agent to the mobile phase could also be employed to improve peak symmetry. Detection is typically performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance. For example, a method for separating benzodiazepines utilized a C18 column with a mobile phase of acetonitrile, methanol, and an ammonium (B1175870) acetate buffer at a controlled pH. nih.gov

Table 4: Proposed HPLC Method for Purity Assessment of this compound

| Parameter | Proposed Condition | Rationale / Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for polar aromatic compounds. nih.gov |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid | Provides good peak shape for basic compounds. |

| Elution | Gradient elution | Ensures separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at ~254 nm or ~280 nm | Wavelengths for aromatic and phenolic absorbance. nih.gov |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. These calculations provide insights into molecular properties that are difficult to probe experimentally.

By solving the Schrödinger equation for the molecule, DFT calculations can determine the distribution of electron density, the energies of the molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.gov The MEP map visually represents the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For a related Schiff base, the negative potential was found to be located at the electronegative oxygen and nitrogen atoms. nih.gov

These computational studies can also be used to predict spectroscopic properties, such as IR and NMR spectra, which can then be compared with experimental data to validate the calculated structure. Furthermore, the electronic properties derived from these calculations are invaluable for understanding the molecule's potential interactions with biological targets in drug design studies. nih.gov

Table 5: Key Electronic Structure Parameters from Quantum Mechanical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and electronic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface. | Identifies sites for intermolecular interactions and reactions. nih.gov |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the dynamic nature of interactions between a ligand, such as this compound, and its biological targets. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar molecules, such as benzamidine derivatives, to elucidate their binding mechanisms.

MD simulations can provide a time-resolved view of how a compound like this compound might bind to a protein's active site. For instance, simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose over time, and the role of water molecules in mediating the interaction. Research on related benzamidine compounds has shown that MD simulations can successfully predict binding modes and affinities, which are crucial for understanding their biological activity. These simulations often involve calculating parameters like the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex.

Prediction of Chemical Reactivity and Reaction Outcomes

The chemical reactivity of this compound can be theoretically predicted using quantum chemical methods, such as Density Functional Theory (DFT). These computational approaches provide insights into the electronic structure of the molecule, which governs its reactivity. While specific DFT studies on this compound are not readily found, the methodology is broadly used for similar aromatic compounds.

DFT calculations can determine various molecular properties that are indicative of reactivity, including:

Electron Density Distribution: Identifying electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively.